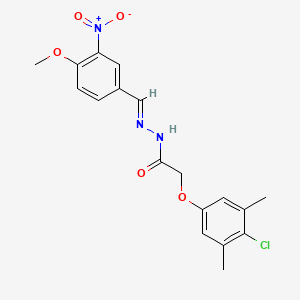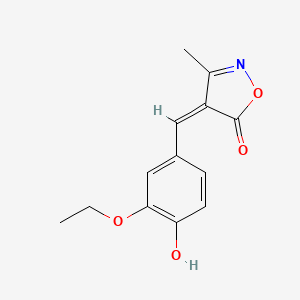![molecular formula C15H14N2O5 B5599428 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)
3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds involves regioselective protection of hydroxyl groups and reactions with 4-nitrobenzyl bromide. For example, Plourde and Spaetzel (2002) discussed the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a related process that could be applicable for similar compounds (Plourde & Spaetzel, 2002). Hayvalı et al. (2010) prepared benzyloxybenzaldehyde derivatives by reacting 4-nitrobenzyl bromide with various substituted benzaldehydes, providing insights into potential synthetic routes (Hayvalı et al., 2010).
Molecular Structure Analysis
Studies on similar molecules have characterized their structures using spectroscopic techniques. Özay et al. (2013) synthesized and characterized a related compound, providing details on its molecular structure through X-ray analysis, which is crucial for understanding the structural aspects of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Özay et al., 2013).
Chemical Reactions and Properties
Kukase et al. (1990) discussed the versatile use of the 4-nitrobenzyl group for the protection of hydroxyl functions, an aspect relevant to the chemical reactivity of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Kukase et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility and melting point, can be inferred from related compounds. Kaya et al. (2018) conducted a detailed analysis of the physical properties of similar oxime molecules, which could provide insights into the behavior of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime under various conditions (Kaya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability, can be understood through studies on similar structures. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, providing insights into the chemical properties and potential reactivity of related compounds (Higashimoto et al., 2009).
Aplicaciones Científicas De Investigación
Photocatalytic Oxidation Applications
- Selective Photocatalytic Oxidation : Research demonstrates the efficacy of titanium dioxide (TiO2) photocatalysts under O2 atmosphere for the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including nitrobenzyl alcohols, into corresponding aldehydes. This process benefits from both UV-light and visible light irradiation, showcasing potential applications in green chemistry and sustainable synthesis practices (Higashimoto et al., 2009).
Regioselective Protection
- Regioselective Protection of Hydroxyl Groups : The 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been selectively protected using different protecting groups, including nitrobenzyl, demonstrating the versatility of such groups in synthetic chemistry to achieve regioselective outcomes (Plourde & Spaetzel, 2002).
Oxidation Reactions
- Oxygen Transfer Reactions : The oxidation of methoxy substituted benzyl phenyl sulfides into benzaldehydes using high-valent oxoruthenium compounds provides insights into oxidation mechanisms, highlighting the role of direct oxygen atom transfer and the potential for selective organic synthesis (Lai et al., 2002).
Photocatalytic Systems for Oxidation
- Selective Oxidation with Solar Simulated Radiation : A study evaluated the use of a TiO2/ Cu(II)/solar simulated radiation system for the oxidation of benzyl alcohol derivatives to aldehydes in aqueous solution, exploring the impact of substituents on photocatalytic oxidation rates and selectivity. This research underscores the potential for environmentally friendly synthesis methods using renewable energy sources (Marotta et al., 2013).
Propiedades
IUPAC Name |
(NE)-N-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-15-8-12(9-16-18)4-7-14(15)22-10-11-2-5-13(6-3-11)17(19)20/h2-9,18H,10H2,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVDOFRLFOJNHX-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)
![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)
![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)

![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)


![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)
![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)
![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)